Tert-butyl 2-iodobenzoate

Description

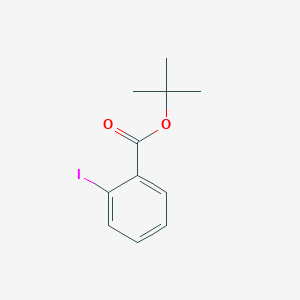

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOWOQYYXGDSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465936 | |

| Record name | Tert-butyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110349-26-3 | |

| Record name | Tert-butyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 2-iodobenzoate" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-iodobenzoate, a key reagent in organic synthesis with significant applications in the development of novel chemical entities. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the field of medicinal chemistry.

Core Compound Information

CAS Number: 110349-26-3[1]

Molecular Formula: C₁₁H₁₃IO₂[1]

Molecular Weight: 304.12 g/mol [1]

Synonyms: 2-Iodobenzoic acid tert-butyl ester, this compound[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 142 °C at 1 Torr | [3] |

| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and benzene; insoluble in water. | |

| Storage | 2-8°C, protect from light, sealed in dry conditions. | [1] |

Synthesis of this compound: Experimental Protocol

The following protocol describes a plausible method for the synthesis of this compound via the esterification of 2-iodobenzoic acid. This method is adapted from general procedures for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activation of 2-Iodobenzoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-iodobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-iodobenzoyl chloride.

-

-

Esterification:

-

Dissolve the crude 2-iodobenzoyl chloride in anhydrous THF.

-

In a separate flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Slowly add the solution of 2-iodobenzoyl chloride to the potassium tert-butoxide solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the development of pharmaceuticals and imaging agents.

Precursor for Bioactive Molecules

Derivatives of 2-iodobenzoic acid are instrumental in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular scaffolds[5].

Synthesis of Radioiodinated Imaging Agents

A significant application of 2-iodobenzoate derivatives is in the preparation of radioiodinated imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET)[6]. The stable carbon-iodine bond on the benzene ring allows for the introduction of radioiodine isotopes. These imaging agents are designed to target specific biological entities, such as tumors or organs[7]. For instance, radioiodinated benzoyl esters have been synthesized for potential use in adrenal imaging[7].

The following diagram illustrates a generalized workflow for the application of a 2-iodobenzoate derivative in the preparation and evaluation of a radioiodinated imaging agent.

Caption: Workflow for developing radioiodinated imaging agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it an important tool for synthetic chemists, particularly those working in drug discovery and the development of diagnostic agents. The methodologies and applications outlined in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. 110349-26-3|this compound|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. t-Butyl2-iodobenzoate | 110349-26-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

A Technical Overview of Tert-butyl 2-iodobenzoate: Molecular Properties

For Immediate Release

This document provides essential physicochemical data for tert-butyl 2-iodobenzoate, a compound relevant to professionals in chemical research and drug development. The information is presented to facilitate quick reference and integration into ongoing research and development workflows.

Physicochemical Data Summary

This compound is an organic compound utilized as a building block in various synthetic applications.[1] Its key molecular identifiers and properties are summarized below for clarity and ease of comparison.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 2-Iodobenzoic acid tert-butyl ester, t-Butyl 2-iodobenzoate | [2][3] |

| Molecular Formula | C₁₁H₁₃IO₂ | [1][2][3][4] |

| Molecular Weight | 304.12 g/mol | [1][3][5] |

| CAS Number | 110349-26-3 | [1][2][4] |

Experimental Protocols

This guide focuses on the fundamental molecular properties of this compound. Detailed experimental protocols for its synthesis or use in applications, such as Suzuki-Miyaura coupling reactions, are beyond the current scope but can be found in relevant organic synthesis literature.[1] The data presented herein is derived from standardized analytical techniques for chemical characterization.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its primary molecular descriptors.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-iodobenzoate from 2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and high-yielding synthetic route to tert-butyl 2-iodobenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. The synthesis proceeds via a two-step sequence involving the initial conversion of 2-iodobenzoic acid to its corresponding acid chloride, followed by esterification with a tert-butoxide source. This method is notable for its efficiency and scalability.

Reaction Scheme

The overall transformation from 2-iodobenzoic acid to this compound is depicted below. The process involves the formation of an intermediate, 2-iodobenzoyl chloride, which is then reacted with sodium tert-butoxide to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step synthesis, based on a representative protocol.[1] These values can be scaled as required for specific experimental needs.

Table 1: Reagent and Solvent Quantities

| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalence | Quantity |

| 1 | 2-Iodobenzoic Acid | 248.02 | 1.0 | 17.04 g |

| Oxalyl Chloride (2M in DCM) | 126.93 | 1.75 | 60 mL | |

| Dichloromethane (DCM) | 84.93 | - | 40 mL | |

| Dimethylformamide (DMF) | 73.09 | Catalytic | 4 drops | |

| Toluene | 92.14 | - | 25 mL | |

| 2 | 2-Iodobenzoyl Chloride | 266.46 | 1.0 | ~18.3 g |

| Sodium tert-butoxide | 96.10 | 1.09 | 7.2 g | |

| Tetrahydrofuran (THF) | 72.11 | - | 150 mL + 2x10 mL |

Table 2: Reaction Conditions and Yield

| Step | Parameter | Value |

| 1 | Temperature | Room Temperature |

| Reaction Time | 4 hours | |

| 2 | Temperature | 0°C to Room Temperature |

| Reaction Time | 90 minutes | |

| Overall | Product | This compound |

| Appearance | Pale yellow oil | |

| Yield | ~97% |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from 2-iodobenzoic acid.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

Reaction Setup: To a slurry of 2-iodobenzoic acid (17.04 g, 68.71 mmol) in dichloromethane (40 mL) in a round-bottom flask, add a 2M solution of oxalyl chloride in dichloromethane (60 mL, 120 mmol).

-

Catalyst Addition: Add 4 drops of dimethylformamide (DMF) to the mixture.

-

Reaction Progression: Equip the flask with a drying tube and stir the mixture at room temperature for 4 hours. The reaction mixture should become homogeneous.

-

Work-up: Following the complete consumption of the starting material (as monitored by an appropriate method, e.g., TLC), dilute the reaction mixture with toluene (25 mL).

-

Isolation: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-iodobenzoyl chloride as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Preparation of Nucleophile: In a separate flask, prepare a slurry of sodium tert-butoxide (7.2 g, 74.9 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool the mixture to 0°C under an inert atmosphere (e.g., Argon).

-

Addition of Acid Chloride: Dissolve the crude 2-iodobenzoyl chloride from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the stirred slurry of sodium tert-butoxide at 0°C. Rinse the flask that contained the acid chloride with additional THF (2 x 10 mL) and add these washings to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at 0°C for 90 minutes, then allow it to warm to room temperature.

-

Quenching and Filtration: Add silica gel (30 g) to the reaction mixture, followed by the careful addition of water (0.4 mL). Stir for 20 minutes. Filter the mixture through a plug of silica gel, washing the silica with additional THF (200 mL).

-

Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dry the residue under high vacuum to obtain this compound as a pale yellow oil (Expected yield: ~20.9 g, 97%).[1]

This robust two-step protocol provides a highly efficient method for the preparation of this compound, a key intermediate for further chemical transformations in the fields of medicinal chemistry and materials science. The procedure is straightforward and utilizes commercially available reagents, making it suitable for a wide range of laboratory settings.

References

Directed Ortho-Metalation of Tert-Butyl Benzoate: A Technical Guide to the Synthesis of the 2-Iodo Derivative

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-iodo-tert-butyl benzoate via directed ortho-metalation (DoM) of tert-butyl benzoate. This method provides a powerful and regioselective approach to functionalize the aromatic ring at the position ortho to the ester group, a transformation that is challenging to achieve through classical electrophilic aromatic substitution. This document provides a detailed overview of the reaction mechanism, a generalized experimental protocol, and key quantitative data based on established principles of directed metalation chemistry.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2] The reaction involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[3][4] The DMG, which contains a heteroatom with lone pair electrons, coordinates to the lithium cation of the base, thereby increasing the kinetic acidity of the ortho-protons and directing the deprotonation to that specific site.[1] The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[2][3]

The tert-butyl benzoate moiety serves as a moderately effective DMG. The carbonyl oxygen of the ester group can coordinate to the organolithium reagent, facilitating the deprotonation at the C2 position of the benzene ring. While esters are generally considered weaker DMGs compared to amides or carbamates, they offer the advantage of being readily hydrolyzed or transformed into other functional groups, making them valuable synthons in multistep synthesis.

Reaction Mechanism and Workflow

The directed ortho-metalation of tert-butyl benzoate followed by iodination proceeds through a two-step sequence:

-

Directed ortho-Lithiation: Tert-butyl benzoate is treated with a strong organolithium base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and reactivity.[1] The lithiation occurs at the ortho position due to the directing effect of the tert-butyl ester group. This step is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.[4]

-

Electrophilic Quench with Iodine: The resulting ortho-lithiated intermediate is then quenched with an electrophilic iodine source, such as a solution of molecular iodine (I₂) in THF. This introduces the iodine atom at the C2 position, yielding the desired 2-iodo-tert-butyl benzoate.

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism for the directed ortho-metalation and iodination of tert-butyl benzoate.

Caption: Generalized experimental workflow for the synthesis of 2-iodo-tert-butyl benzoate.

Quantitative Data

While a specific published protocol for the directed ortho-iodination of tert-butyl benzoate could not be located, the following tables provide typical reaction parameters and expected outcomes based on analogous transformations involving benzoate esters and other aromatic substrates undergoing DoM.

Table 1: Reaction Conditions for Directed ortho-Lithiation

| Parameter | Typical Value | Notes |

| Substrate | tert-Butyl Benzoate | 1.0 equiv |

| Base | sec-Butyllithium (s-BuLi) | 1.1 - 1.5 equiv |

| Additive | TMEDA | 1.1 - 1.5 equiv |

| Solvent | Anhydrous THF | - |

| Temperature | -78 °C | Maintained throughout the addition and stirring |

| Reaction Time | 1 - 2 hours | Time for the lithiation to complete |

Table 2: Electrophilic Quench with Iodine

| Parameter | Typical Value | Notes |

| Electrophile | Iodine (I₂) | 1.1 - 1.5 equiv |

| Solvent for I₂ | Anhydrous THF | - |

| Temperature | -78 °C | Maintained during addition |

| Reaction Time | 1 hour | After addition of iodine |

| Quenching Agent | Saturated aq. NH₄Cl | - |

| Work-up | Extraction, washing with Na₂S₂O₃ | To remove unreacted iodine |

| Expected Yield | 60-80% | Highly dependent on reaction conditions |

Generalized Experimental Protocol

Note: This is a generalized procedure based on established DoM chemistry. Optimization may be required to achieve the best results. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

tert-Butyl benzoate

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add tert-butyl benzoate (1.0 equiv) and anhydrous THF.

-

Addition of TMEDA: Add TMEDA (1.2 equiv) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Preparation of Iodine Solution: In a separate dry flask, dissolve iodine (1.2 equiv) in anhydrous THF.

-

Iodination: Add the solution of iodine in THF dropwise to the reaction mixture at -78 °C. A color change is typically observed. Stir the reaction at -78 °C for an additional hour.

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., EtOAc). Separate the layers.

-

Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the 2-iodo-tert-butyl benzoate.

Conclusion

The directed ortho-metalation of tert-butyl benzoate provides a regioselective route to the synthesis of its 2-iodo derivative, a valuable intermediate in organic synthesis. The success of this reaction relies on the careful control of reaction parameters, including the choice of a strong organolithium base, the use of a chelating agent like TMEDA, low reaction temperatures, and strictly anhydrous conditions. While the tert-butyl ester is a weaker directing group compared to others, this methodology offers a direct and efficient way to introduce an iodine atom at the ortho position, enabling further functionalization through cross-coupling reactions or other transformations relevant to the fields of medicinal chemistry and materials science. Researchers and drug development professionals can leverage this strategy for the synthesis of complex, polysubstituted aromatic compounds.

References

Physical properties of "Tert-butyl 2-iodobenzoate"

An In-depth Technical Guide to the Physical Properties of Tert-butyl 2-iodobenzoate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is presented to support its application in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data has been summarized for clarity, and generalized experimental protocols for determining key physical properties are detailed.

Core Physical and Chemical Properties

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its physical characteristics are crucial for its handling, storage, and reaction setup.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃IO₂ | [2][3][4][5][6] |

| Molecular Weight | 304.12 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 142 °C @ 1 Torr | [2] |

| 297-300 °C (Predicted) | [1] | |

| Density | 1.61 g/cm³ | [1] |

| 1.528 ± 0.06 g/cm³ (Predicted) | [2] | |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, ethanol, and benzene. | [1] |

| Storage Conditions | 2-8°C, protect from light. | [2][7] |

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory procedures for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Capillary Method)

This method is a common microscale technique for determining the boiling point of a liquid.

Methodology:

-

Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum heating block. The heating should be gradual and uniform.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This temperature is recorded as the boiling point.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

-

Mass Measurement: An empty, dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.

-

Volume Measurement: The liquid is carefully added to the volumetric flask up to the calibration mark.

-

Final Mass Measurement: The flask containing the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, or chloroform) is added in portions.

-

Observation: After each addition, the test tube is shaken vigorously. The compound is classified as soluble if it completely dissolves. If it does not dissolve, it is deemed insoluble in that solvent.

Application in Organic Synthesis: A Workflow Example

This compound, as an aryl iodide, is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 2-iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-iodobenzoate in various organic solvents. This information is critical for professionals in organic synthesis, materials science, and drug development where precise control over reaction conditions, purification, and formulation is paramount. This document summarizes available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a key synthetic application of this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The information available is primarily qualitative. To facilitate further research and application, a standardized experimental protocol for determining precise solubility is provided in the subsequent section.

For comparative purposes, the solubility of a related compound, tert-Butyl 2-Iodoxybenzoate, in dichloromethane has been reported as 5.17 g / 100 g of solvent (up to 0.2 M)[1]. However, it is important to note that this is a different compound and its solubility characteristics may not be directly extrapolated to this compound.

Qualitative Solubility Data

While quantitative data is sparse, qualitative assessments of this compound's solubility have been reported. This information is valuable for initial solvent screening and experimental design.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Solubility |

| Halogenated | Chloroform | Soluble[2] |

| Alcohols | Ethanol | Soluble[2] |

| Methanol | Soluble[3] | |

| Aromatics | Benzene | Soluble[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Aqueous | Water | Insoluble[2] |

It is important to note that "soluble" is a qualitative term and the actual concentration at saturation can vary significantly between different "soluble" designations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal equilibrium method is recommended. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Record the weight of the collected saturated solution.

-

Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of a Key Synthetic Application

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds where this compound can be used as the aryl halide precursor.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

References

Spectroscopic Profile of Tert-butyl 2-iodobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-iodobenzoate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This structured presentation allows for straightforward interpretation and verification of the compound's identity and purity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.93-7.95 | multiplet | 1H | Aromatic C-H |

| 7.67-7.70 | multiplet | 1H | Aromatic C-H |

| 7.35-7.39 | multiplet | 1H | Aromatic C-H |

| 7.08-7.13 | multiplet | 1H | Aromatic C-H |

| 1.62 | singlet | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.1 | C=O (Ester Carbonyl) |

| 140.9 | Aromatic C-I |

| 137.4 | Aromatic C-H |

| 131.9 | Aromatic C-H |

| 130.4 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 93.4 | Aromatic C-CO |

| 82.6 | -C (CH₃)₃ |

| 28.1 | -C(C H₃)₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2079 | Overtone/Combination Bands |

| 1713 | C=O Stretch (Ester) |

| 1296 | C-O Stretch (Ester) |

| 1128 | C-O Stretch (Ester) |

Experimental Protocols

The data presented in this guide was obtained through the following experimental procedures:

Synthesis of this compound[1]

To a solution of 2-iodobenzoic acid (4.96 g, 20 mmol) in toluene (100 mL), two drops of N,N-dimethylformamide and thionyl chloride (1.69 mL, 24 mmol) were added. The reaction mixture was stirred at 75 °C overnight. After concentration under vacuum, the resulting 2-iodobenzoyl chloride was added dropwise to a solution of potassium t-butoxide in THF (100 mL) at 0 °C under a nitrogen atmosphere for 30 minutes. The mixture was then filtered through a Celite pad and concentrated in vacuo to yield the product as a colorless oil (5.46 g, 90% yield).[1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: The FT-IR spectrum was recorded from a neat sample.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

Stability and storage of "Tert-butyl 2-iodobenzoate"

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of this compound, a key intermediate in organic synthesis. Due to its role in the formation of complex organic molecules, including pharmaceuticals, a thorough understanding of its handling and storage is paramount to ensure experimental reproducibility and safety.

Chemical and Physical Properties

This compound is a white crystalline solid. Its bulky tert-butyl group influences its steric properties and reactivity compared to other iodobenzoates.[1] The presence of the iodine atom makes it a versatile intermediate for various chemical transformations.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 110349-26-3 | [2] |

| Molecular Formula | C₁₁H₁₃IO₂ | [2] |

| Molecular Weight | 304.12 g/mol | [2] |

| Appearance | White crystalline solid | Smolecule |

| Solubility | Soluble in organic solvents | Smolecule |

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and prevent degradation. While one Safety Data Sheet (SDS) notes that its chemical stability is "Not Determined," specific storage recommendations from suppliers provide clear guidance for maintaining its quality.[3]

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [2] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [2] |

| Transportation | Cold-chain transportation is recommended. | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from general chemical principles |

| Handling | Handle in a well-ventilated laboratory following standard safety procedures. | Smolecule |

It is advisable to store the compound under an inert atmosphere, although this is not explicitly stated in the available literature, it is a general good practice for aryl iodides to prevent potential oxidative degradation over long-term storage.

Reactivity and Inferred Stability

The reactivity of this compound in various chemical reactions provides insight into its stability under different conditions. It is frequently used in coupling reactions, such as the Suzuki-Miyaura reaction, and in the formation of Grignard reagents, which demonstrates its stability in the presence of various reagents and solvents at elevated temperatures for extended periods.

For instance, it has been shown to be stable in a reaction mixture heated to 110°C overnight in a sealed tube. This suggests a significant degree of thermal stability, at least in the short term, in the presence of other reagents.

Experimental Protocols

General Procedure for Use in a Suzuki-Miyaura Coupling Reaction

This protocol is a generalized procedure based on the common application of this compound in organic synthesis.[1]

-

Inert Atmosphere: The reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: An appropriate degassed solvent (e.g., toluene, DMF, or a mixture of solvents) is added to the reaction vessel.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and a standard aqueous work-up is performed to isolate the product.

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflow for the storage and use of this compound.

Caption: Recommended storage and handling workflow for this compound.

Caption: Logical workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

While comprehensive, quantitative stability data for this compound is not widely published, the available information from suppliers and its demonstrated utility in a range of chemical reactions allow for the formulation of reliable storage and handling guidelines. Adherence to the recommended conditions of refrigerated storage in a dark, dry, and sealed environment is key to preserving the quality of this important synthetic intermediate. Its robustness in various reaction conditions further attests to its stability for practical laboratory use.

References

The Reactivity of the Carbon-Iodine Bond in Tert-butyl 2-iodobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in tert-butyl 2-iodobenzoate. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of the bulky tert-butyl ester group in the ortho position introduces significant steric hindrance, which profoundly influences the reactivity of the C-I bond. This guide details the participation of this compound in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Furthermore, it explores other potential transformations of the C-I bond, such as nucleophilic aromatic substitution and reduction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is an aromatic compound featuring a carbon-iodine bond, a versatile functional group in modern organic synthesis. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. The strategic placement of a bulky tert-butyl ester at the ortho position introduces unique steric and electronic properties that modulate the reactivity of the C-I bond. This steric encumbrance can influence catalyst-substrate interactions, reaction kinetics, and product distributions, offering both challenges and opportunities for selective synthesis. Understanding the nuances of this reactivity is crucial for its effective utilization in the synthesis of pharmaceuticals and other functional molecules.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-iodobenzoic acid.

Synthesis of 2-Iodobenzoic Acid

2-Iodobenzoic acid can be synthesized from anthranilic acid via a Sandmeyer-type reaction. Diazotization of anthranilic acid followed by treatment with an iodide salt yields the desired product.[2]

Esterification to this compound

The conversion of 2-iodobenzoic acid to its tert-butyl ester can be accomplished through several standard esterification methods. One common approach involves the reaction of 2-iodobenzoyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) with tert-butanol in the presence of a base.

Experimental Protocol: Synthesis of this compound from 2-Iodobenzoic Acid

Step 1: Preparation of 2-Iodobenzoyl Chloride

-

To a round-bottom flask charged with 2-iodobenzoic acid (1.0 eq.), add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with tert-Butanol

-

Dissolve the crude 2-iodobenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butanol (1.1 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation.[3] The steric bulk of the ortho-tert-butyl ester group can necessitate the use of specialized, sterically demanding phosphine ligands to facilitate efficient catalysis.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (Illustrative) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | >85 (Illustrative) |

| 3 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 24 | ~70 (Illustrative) |

Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene and water, 10:1 v/v).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The high reactivity of the C-I bond in this compound facilitates this reaction.[5]

Illustrative Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | >80 (Illustrative) |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 | >75 (Illustrative) |

| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~60 (Illustrative) |

Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Heck Reaction of this compound with Styrene

-

In a sealed tube, combine this compound (1.0 eq.), styrene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 eq.).

-

Add a degassed solvent such as DMF or DMA.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Illustrative Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | >85 (Illustrative) |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | >80 (Illustrative) |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | Et₃N | DMF | 50 | 6 | >90 (Illustrative) |

Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 eq.).

-

Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.

-

Stir the reaction mixture at the desired temperature (e.g., 65 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[7] The steric hindrance of this compound often requires the use of bulky, electron-rich phosphine ligands.[8]

Illustrative Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | >85 (Illustrative) |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | >80 (Illustrative) |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 24 | >75 (Illustrative) |

Note: The yields presented are illustrative and based on typical outcomes for sterically hindered aryl iodides. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

-

Add this compound (1.0 eq.) and a magnetic stir bar.

-

Add aniline (1.2 eq.) and the solvent (e.g., toluene).

-

Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography.

Other Reactions of the Carbon-Iodine Bond

Beyond palladium-catalyzed couplings, the C-I bond in this compound can undergo other transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. The tert-butyl benzoate group is not strongly electron-withdrawing, so SNAr reactions are expected to be difficult and require harsh conditions.[9]

Reduction of the Carbon-Iodine Bond

The C-I bond can be reduced to a C-H bond using various reducing agents. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other methods include the use of radical reducing agents.

Conclusion

This compound is a sterically hindered yet highly reactive building block for organic synthesis. Its C-I bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of complex organic molecules. The steric influence of the ortho-tert-butyl ester group is a critical consideration in catalyst and ligand selection for achieving high reaction efficiency. While this guide provides a foundation for understanding and utilizing the reactivity of this compound, further experimental optimization is often necessary to achieve desired outcomes for specific synthetic targets. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. calibrechem.com [calibrechem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. atlanchimpharma.com [atlanchimpharma.com]

The Bulky Guardian: An In-depth Technical Guide to the Steric Effects of the Tert-butyl Group in Tert-butyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group is a cornerstone of modern organic chemistry, prized for its ability to impart significant steric hindrance. In the context of tert-butyl 2-iodobenzoate, this bulky substituent profoundly influences the molecule's conformation, reactivity, and utility as a synthetic intermediate. This technical guide provides a comprehensive analysis of these steric effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a valuable resource for professionals in the chemical and pharmaceutical sciences.

Conformational Analysis: A Tale of Torsion and Repulsion

The defining characteristic of the tert-butyl group is its immense size, which dictates the spatial arrangement of the ester functionality relative to the benzene ring in this compound. The steric repulsion between the ortho-iodine atom and the tert-butyl group forces a significant deviation from planarity.

Table 1: Representative Torsional Angles in Ortho-Substituted Benzoates

| Compound Fragment | Dihedral Angle (Benzene Ring vs. Ester Plane) | Reference |

| 2-Iodobenzoyl group in a cyclopentene derivative | 26.0 (3)° | [1] |

| Substituted Phenylbenzoates (calculated) | Can vary, but significant deviation from 0° is common | Theoretical studies suggest flexibility[2] |

This enforced non-planar conformation inhibits resonance between the carbonyl group and the aromatic ring, a factor that can influence the electronic properties of the ester.

Impact on Reactivity: A Double-Edged Sword

The steric bulk of the tert-butyl group in this compound acts as a "steric shield," hindering the approach of reagents to the carbonyl carbon and the ortho-position of the aromatic ring. This has both advantageous and disadvantageous consequences in chemical transformations.

Ester Hydrolysis: A Study in Steric Hindrance

The hydrolysis of esters is a fundamental reaction, and its rate is highly sensitive to steric effects. The tert-butyl group in this compound dramatically slows the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters like methyl or ethyl benzoates.

Table 2: Comparative Hydrolysis Rates of Benzoate Esters

| Ester | Relative Rate of Base-Catalyzed Hydrolysis | Key Steric Factor | Reference |

| Methyl Benzoate | Fast | Minimal steric hindrance | [3] |

| Ethyl Benzoate | Fast | Minor increase in steric bulk | [4] |

| Isopropyl Benzoate | Slower | Increased steric hindrance | [3] |

| tert-Butyl Benzoate | Very Slow | Significant steric shielding of the carbonyl carbon | [3][5] |

| Ethyl 2-bromobenzoate | Slower than p-bromo isomer | Ortho-substituent sterically hinders nucleophilic attack | [4] |

The slow hydrolysis of tert-butyl esters makes the tert-butyl group an effective protecting group for carboxylic acids under basic conditions[5].

Palladium-Catalyzed Cross-Coupling Reactions: Navigating the Ortho-Position

The iodine atom at the ortho-position makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. However, the steric congestion created by the adjacent tert-butyl ester group presents a significant challenge.

In Suzuki couplings, the steric hindrance can impede the oxidative addition of the palladium catalyst to the C-I bond and the subsequent steps of the catalytic cycle[6][7]. While challenging, these reactions can be facilitated by using specialized ligands and reaction conditions designed to accommodate sterically demanding substrates[8].

Similarly, in the Heck reaction, the steric bulk around the iodine can hinder the formation of the key palladium-alkene intermediate. The regioselectivity and efficiency of the Heck reaction are known to be influenced by steric factors[9][10].

The following diagram illustrates the general catalytic cycle for a Suzuki coupling, highlighting where the steric hindrance from the tert-butyl group (represented by "R") would be most impactful.

Caption: Suzuki Coupling Cycle for this compound.

Ortho-Lithiation: Directing Effects in the Face of Steric Bulk

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. The ester group can act as a directed metalation group (DMG). However, the bulky tert-butyl group can influence the ability of the organolithium reagent to access the ortho-proton[11][12][13]. While the ester can direct lithiation, the steric hindrance may necessitate the use of specific bases or reaction conditions to achieve efficient deprotonation.

Experimental Protocols

Synthesis of this compound

This protocol is based on general esterification procedures for sterically hindered acids and alcohols.

Materials:

-

2-Iodobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Synthesis of this compound.

Representative Suzuki Coupling of this compound

This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for hindered substrates)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and water.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The tert-butyl group in this compound is far more than a simple ester substituent; it is a powerful steric controller that dictates the molecule's three-dimensional structure and modulates its reactivity. Its ability to shield the carbonyl group and the ortho-position of the benzene ring makes it a valuable tool for directing synthetic outcomes, enabling selective transformations, and serving as a robust protecting group. A thorough understanding of these steric effects is paramount for researchers and drug development professionals seeking to harness the full potential of this versatile building block in the synthesis of complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Tert-butyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a specific protocol for the use of tert-butyl 2-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organohalide. This compound is a useful aryl iodide for this reaction, allowing for the introduction of a tert-butoxycarbonyl-protected benzoic acid moiety. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, which can be later deprotected under acidic conditions. This strategy is valuable in multi-step syntheses of complex molecules.

Data Presentation

The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

| Entry | Aryl Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative | PdCl₂(dppf)·CH₂Cl₂ (16.75) | - | K₃PO₄ | DMF | 100 | 2 | Not Reported |

Data extracted from patent WO2015136947A1. The yield for this specific reaction was not explicitly stated in the document.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Phenylboronate Derivative

This protocol details the cross-coupling of this compound with a substituted phenylboronate ester.

Materials:

-

This compound

-

Aryl boronic acid or boronate ester (e.g., 3-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetyl)-8,8-difluoro-1,3-diazaspiro[4.5]decan-2,4-dione)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

-

Potassium phosphate (K₃PO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a reaction vessel, add the arylboronate ester (1.0 equivalent), this compound (1.0 equivalent), potassium phosphate (1.675 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (0.1675 equivalents).

-

Add DMF to the reaction vessel.

-

Stir the reaction mixture at 100°C for 2 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

The residue can be further purified by standard methods such as column chromatography if necessary.

Visualizations

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide. Tert-butyl 2-iodobenzoate is a valuable building block in medicinal chemistry and materials science, where the tert-butyl ester serves as a sterically bulky protecting group for the carboxylic acid, allowing for subsequent selective transformations. This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various boronic acid partners.

General Reaction Scheme

The Suzuki coupling of this compound with a generic boronic acid to form a biphenyl-2-carboxylic acid tert-butyl ester is depicted below.

(Conditions: Palladium catalyst, Base, Solvent)

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions for the Suzuki coupling of this compound with a boronic acid derivative. This data is compiled from peer-reviewed literature and patents to provide a reliable starting point for reaction optimization.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 8,8-difluoro-3-(2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | PdCl₂(dppf)·CH₂Cl₂ (20) | K₃PO₄ (2.0) | DMF | 100 | 2 | 73 | [1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction using this compound.

Materials:

-

This compound

-

Appropriate boronic acid or boronic ester (e.g., 8,8-difluoro-3-(2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

-

Reagents for workup and purification (e.g., Ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic ester (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum or a stopcock and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (0.2 equiv).[1]

-

Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Tert-butyl 2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction, utilizing a palladium catalyst, couples an organoboron compound with a halide or triflate. Tert-butyl 2-iodobenzoate is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its reactive iodobenzene moiety. The bulky tert-butyl ester group can influence the reactivity and solubility of the molecule. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura reaction of this compound with various palladium catalysts.

Data Presentation: Performance of Palladium Catalysts

The choice of palladium catalyst and reaction conditions significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling with this compound. Below is a summary of reported catalytic systems and their performance.

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₃PO₄ | DMF | 100 | 2 | Not specified |

| Pd(OAc)₂ | L₁¹, L₂² | AgOAc | Not specified | RT | Not specified | 74³ |

| Pd(PPh₃)₄ | PPh₃ | Not specified | THF | 60 | 12 | Not specified |

¹L₁ and ²L₂ are specific ligands described in the source literature, often complex organic molecules designed to enhance catalyst activity and stability. ³This reaction represents a C-H activation/arylation rather than a traditional Suzuki-Miyaura coupling.

Experimental Protocols

Below are detailed methodologies for performing the Suzuki-Miyaura cross-coupling reaction with this compound using different palladium catalysts.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)·CH₂Cl₂

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1][2][3]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 5-10 mol%)

-

Potassium phosphate (K₃PO₄, 2-3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol).

-

Add anhydrous DMF (5-10 mL) to the flask.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Palladium-Catalyzed Arylation using Pd(OAc)₂

This protocol describes a palladium-catalyzed C-H activation and arylation, which shares mechanistic features with the Suzuki reaction.[4][5][6]

Materials:

-

This compound

-

Arene coupling partner

-

Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

-

Ligand 1 (L₁) and Ligand 2 (L₂) (as specified in the literature, typically electron-rich phosphine or N-heterocyclic carbene ligands)

-

Silver acetate (AgOAc, as an oxidant)

-

Anhydrous solvent (e.g., dioxane, toluene)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd(OAc)₂ (0.05 mmol), the specified ligands (L₁ and L₂), and AgOAc (1.5 mmol).

-

Add the arene coupling partner (if solid) and this compound (1.0 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the vessel and stir the mixture at room temperature.

-

Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the residue by column chromatography.

Reaction Mechanisms and Workflows

To visualize the fundamental processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific substrates and scales. It is essential to consult the primary literature and adhere to all laboratory safety procedures. All reactions should be performed in a well-ventilated fume hood by trained personnel.

References

- 1. escholarship.org [escholarship.org]

- 2. WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Heck Reaction of Tert-Butyl 2-Iodobenzoate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the Heck reaction conditions and methodology for the coupling of tert-butyl 2-iodobenzoate with olefins, supported by experimental data and protocols.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound is a valuable building block in organic synthesis, and its participation in the Heck reaction allows for the introduction of a vinyl group ortho to a sterically encumbered ester, providing a pathway to various substituted styrene derivatives. These products can serve as versatile intermediates in drug discovery and development.

This document outlines the established conditions and a detailed protocol for the Heck reaction of this compound, based on a reported procedure.

Reaction Scheme